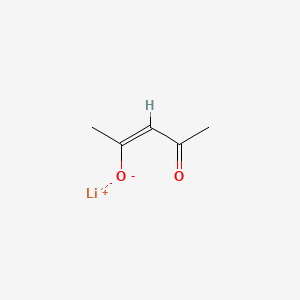
cis-Dichlorobis(triphenylphosphine)platinum(II)
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II) and related complexes can be achieved through various methods, including photochemical isomerization of the trans-complexes. This method provides an effective route to obtain the cis-isomers, which are difficult to synthesize by other means (Mastin & Haake, 1970).
Molecular Structure Analysis
The molecular structure of cis-Dichlorobis(triphenylphosphine)platinum(II) complexes is characterized by a distorted square planar geometry around the platinum center. This structure is confirmed through various crystallographic studies, which reveal precise bond lengths and angles, contributing to our understanding of the complex's electronic and steric properties (Sabounchei & Naghipour, 2001).
Chemical Reactions and Properties
Cis-Dichlorobis(triphenylphosphine)platinum(II) is an effective catalyst for carbonylation reactions, facilitating the conversion of organic iodides into aldehydes and esters under specific conditions (Takeuchi, Tsuji, & Watanabe, 1986). This reactivity showcases the complex's utility in organic synthesis.
Physical Properties Analysis
The physical properties of cis-Dichlorobis(triphenylphosphine)platinum(II), including its crystalline structure and phase transitions under pressure, have been extensively studied. High-pressure spectroscopic analyses indicate significant changes in the complex's vibrational modes, reflecting its structural flexibility and responsiveness to external forces (Song, Butler, & Shaver, 2002).
Chemical Properties Analysis
The chemical behavior of cis-Dichlorobis(triphenylphosphine)platinum(II) under various conditions has been a subject of interest, particularly in the context of its catalytic activity and reaction mechanisms. Studies have demonstrated its effectiveness in promoting reductive N-carbonylation reactions, highlighting its versatility as a catalyst (Watanabe, Tsuji, & Takeuchi, 1983).
Wissenschaftliche Forschungsanwendungen
Photochemical Isomerization : The trans-isomers of dihalogenobis(triphenylphosphine)platinum(II) complexes, which are difficult to obtain through other methods, can be synthesized efficiently by photochemically isomerizing the cis-complexes. This technique applies to other platinum(II) complexes as well (Mastin & Haake, 1970).
Catalysis in Organic Synthesis : This compound acts as an effective catalyst for carbonylations of organic iodides with β-hydrogens attached to sp3-carbons, producing corresponding aldehydes and esters in the presence of molecular hydrogen and alcohol (Takeuchi, Tsuji, & Watanabe, 1986).
Reductive N-Carbonylation : Demonstrates good catalytic activity for the reductive N-carbonylation of dinitroarenes in ethanol, presenting an efficient way to synthesize certain organic compounds (Watanabe, Tsuji, & Takeuchi, 1983).
Synthesis and Spectroscopic Investigations : Used in synthesizing compounds where phenyl rings bonded to phosphorus are substituted with various substituents. These studies also provide insights into the cis-trans distinction at platinum based on coupling constants and vibrational frequencies (Brune et al., 1984).
Formation of Complex Organic Structures : Involved in the unexpected formation of complex organic structures like cis-bis(7-methylnaphth-1-yl)bis(triphenylphosphane)platinum(II) during specific reactions (Brune, Schäfer, Spohn, & Weisemann, 1986).
Electroanalytical Investigations : Cis- and trans-dichlorobis(tertiary phosphine)platinum(II) complexes have been investigated for their electrochemical properties in acetonitrile solution, which is vital for understanding their oxidation and reduction potentials (Mazzocchin, Bontempelli, Nicolini, & Crociani, 1976).
High-Pressure Spectroscopy Studies : High-pressure vibrational studies of cis-dimercaptobis(triphenylphosphine)platinum(II) indicate a pressure-induced phase transition related to the reorientation of phenyl rings. This research provides insights into the behavior of such complexes under extreme conditions (Song, Butler, & Shaver, 2002).
Safety And Hazards
Zukünftige Richtungen
As a catalyst and a reagent for the synthesis of other platinum molecules, cis-Dichlorobis(triphenylphosphine)platinum(II) has potential applications in various fields including materials science and medicinal chemistry. Its use in platinum plating also suggests potential applications in the electronics industry .
Eigenschaften
IUPAC Name |
dichloroplatinum;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFJSPPHVXDRIE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2P2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Dichlorobis(triphenylphosphine)platinum(II) | |
CAS RN |
10199-34-5, 14056-88-3, 15604-36-1 | |
| Record name | Dichlorobis(triphenylphosphine)platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Dichlorobis(triphenylphosphine)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichlorobis(triphenylphosphine)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












